16:0 DAP

Beschreibung

Eigenschaften

IUPAC Name |

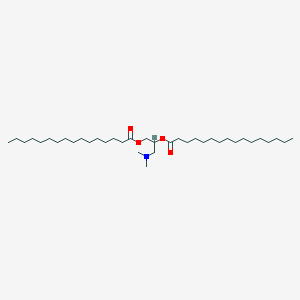

[3-(dimethylamino)-2-hexadecanoyloxypropyl] hexadecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H73NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(39)41-34-35(33-38(3)4)42-37(40)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h35H,5-34H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRIWCIIGVAXHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H73NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 16:0 DAP, also known as 1,2-dipalmitoyl-3-dimethylammonium-propane. It is a cationic lipid that has garnered significant attention in the field of drug delivery for its role in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material such as messenger RNA (mRNA) and microRNA (miRNA).[1] This document details the chemical properties, synthesis, and mechanism of action of 16:0 DAP in mediating gene delivery. Furthermore, it presents a compilation of quantitative data on the transfection efficiency of 16:0 DAP-containing LNPs, detailed experimental protocols for their formulation and application, and an exploration of the cellular signaling pathways involved in the uptake and processing of these nanoparticles.

Introduction to 16:0 DAP

1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP) is a synthetic cationic lipid characterized by a propane backbone, two palmitoyl (16:0) fatty acid chains, and a dimethylammonium head group. Its amphipathic nature, with a hydrophobic lipid tail and a positively charged head group, is central to its function in encapsulating and delivering negatively charged nucleic acids. The "16:0" designation specifies the presence of two saturated 16-carbon palmitic acid chains.

Chemical Properties of 16:0 DAP:

| Property | Value |

| Chemical Name | 1,2-dipalmitoyl-3-dimethylammonium-propane |

| Synonyms | 16:0 DAP, DPDAP |

| Molecular Formula | C37H73NO4 |

| Molecular Weight | 595.98 g/mol |

| CAS Number | 96326-74-8 |

| Appearance | Solid |

| Solubility | Soluble in Chloroform |

This table summarizes the key chemical properties of 16:0 DAP.

Synthesis of 1,2-dipalmitoyl-3-dimethylammonium-propane

The synthesis of 1,2-dipalmitoyl-3-dimethylammonium-propane typically involves a multi-step process. A common synthetic route starts with a protected glycerol derivative, which allows for the selective acylation of the hydroxyl groups.

Illustrative Synthesis Scheme:

A plausible synthetic route, based on the general synthesis of similar cationic lipids, can be outlined as follows:

-

Protection of a glycerol backbone: Starting with a suitable protected glycerol derivative, for instance, solketal, to ensure regioselective acylation.

-

Introduction of the amine moiety: The protected glycerol is reacted with a reagent to introduce the dimethylamine group at the 3-position. This can be achieved through various methods, including reductive amination or nucleophilic substitution.

-

Deprotection: The protecting group on the glycerol backbone is removed to expose the two hydroxyl groups.

-

Acylation with palmitoyl chloride: The free hydroxyl groups are then esterified with palmitoyl chloride in the presence of a base to yield the final product, 1,2-dipalmitoyl-3-dimethylammonium-propane.

-

Purification: The final compound is purified using techniques such as column chromatography to ensure high purity.

Role and Mechanism of Action in Gene Delivery

16:0 DAP is a crucial component in the formulation of lipid nanoparticles (LNPs), which are effective non-viral vectors for the delivery of nucleic acids. These LNPs are typically composed of four main components:

-

An ionizable cationic lipid (e.g., 16:0 DAP): This lipid is essential for encapsulating the negatively charged nucleic acid cargo and for facilitating its release into the cytoplasm.

-

A helper lipid (e.g., DOPE or DSPC): These lipids contribute to the structural integrity of the LNP and can aid in the endosomal escape process.

-

Cholesterol: Cholesterol modulates the fluidity and stability of the lipid bilayer.

-

A PEGylated lipid (e.g., DMG-PEG2000): This component provides a hydrophilic shield that reduces opsonization and increases the circulation time of the LNPs in vivo.

The mechanism of action of 16:0 DAP-containing LNPs in gene delivery can be broken down into several key steps:

-

Encapsulation of Nucleic Acids: During the formulation process, which is often performed at an acidic pH, the dimethylammonium head group of 16:0 DAP is protonated and becomes positively charged. This allows for the electrostatic interaction with the negatively charged phosphate backbone of nucleic acids, leading to their efficient encapsulation within the LNP core.

-

Cellular Uptake: At physiological pH (around 7.4), the surface charge of the LNPs is nearly neutral, which reduces non-specific interactions with serum proteins and cell membranes, thereby prolonging their circulation time. LNPs are primarily taken up by cells through endocytosis.

-

Endosomal Escape: Once inside the endosome, the pH drops, leading to the protonation of the tertiary amine in the 16:0 DAP head group. This positive charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm. This pH-sensitive property is a key feature of 16:0 DAP.[1]

-

Translation of mRNA: If the delivered cargo is mRNA, it is then translated by the cellular machinery (ribosomes) to produce the protein of interest.

Quantitative Data on Transfection Efficiency

The efficiency of gene delivery by LNPs is a critical parameter for their therapeutic application. While specific quantitative data for LNPs formulated exclusively with 16:0 DAP is not abundantly available in the public domain, the following tables provide representative data for LNP formulations containing similar cationic lipids, which can serve as a benchmark.

Table 1: In Vitro Transfection Efficiency of Cationic Lipid-based LNPs in Various Cell Lines

| Cell Line | Cationic Lipid | Transfection Efficiency (% of GFP-positive cells) | Reference |

| HEK293T | SM-102 | >95% | [2] |

| HeLa | SM-102 | >90% | [2] |

| THP-1 (macrophages) | SM-102 | ~80% | [2] |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | cKK-E12 | ~60-80% (at 0.5 µg/mL mRNA) | |

| B16F10 | DOTAP/DC-Chol/DPhPE | ~52% | |

| RAW 264.7 | PPZ, C14 | ~70% | |

| MDA-MB-231 | PPZ, C14 | ~65% |

This table presents in vitro transfection efficiencies of LNPs formulated with various cationic lipids in different cell lines, as measured by the percentage of cells expressing a reporter protein (GFP).

Table 2: In Vivo Protein Expression from mRNA delivered by LNPs

| Animal Model | Cationic Lipid | Route of Administration | Primary Site of Expression | Peak Expression Time | Reference |

| Mice (C57BL/6) | Not specified | Intravenous | Liver | 6 hours | |

| Mice (C57BL/6) | Not specified | Intramuscular | Injection site, Liver | 6-24 hours | |

| Mice (BALB/c) | ALC-0315, SM-102 | Intramuscular | Injection site, Liver | 6 hours | |

| Mice (BALB/c) | MC3, C12-200 | Intramuscular | Injection site, Liver | 6 hours |

This table summarizes in vivo protein expression data from mRNA delivered by LNPs with different cationic lipids, highlighting the primary sites and peak times of expression.

Experimental Protocols

Formulation of 16:0 DAP-containing Lipid Nanoparticles (LNPs) for mRNA Delivery

This protocol describes a general method for the formulation of LNPs encapsulating mRNA using a microfluidic mixing device. The molar ratios of the lipid components should be optimized for the specific application.

Materials:

-

1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

-

mRNA encoding the protein of interest

-

Ethanol (anhydrous)

-

Citrate buffer (e.g., 50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

-

Preparation of Lipid Stock Solutions:

-

Prepare individual stock solutions of 16:0 DAP, DSPC, cholesterol, and DMG-PEG2000 in anhydrous ethanol at a suitable concentration (e.g., 10-20 mg/mL).

-

-

Preparation of the Lipid Mixture:

-

In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio. A common starting molar ratio for cationic lipid:helper lipid:cholesterol:PEG-lipid is 50:10:38.5:1.5.

-

Vortex the lipid mixture to ensure homogeneity.

-

-

Preparation of the Aqueous Phase:

-

Dilute the mRNA stock solution in citrate buffer (pH 4.0) to the desired concentration.

-

-

LNP Formulation using Microfluidics:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another syringe.

-

Set the flow rates for the two syringes. A typical flow rate ratio of the aqueous phase to the organic phase is 3:1.

-

Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids into LNPs, encapsulating the mRNA.

-

-

Purification and Buffer Exchange:

-

Collect the LNP dispersion from the outlet of the microfluidic device.

-

Transfer the LNP dispersion to a dialysis cassette and dialyze against PBS (pH 7.4) for at least 18 hours at 4°C, with several buffer changes. This step removes the ethanol and exchanges the acidic buffer for a physiological buffer.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

-

In Vitro Transfection of Cells with 16:0 DAP LNPs

This protocol provides a general procedure for transfecting mammalian cells in culture with mRNA-loaded LNPs.

Materials:

-

Mammalian cells of interest (e.g., HEK293, HeLa)

-

Complete cell culture medium

-

mRNA-loaded LNPs

-

96-well or 24-well cell culture plates

-

Assay reagents for detecting protein expression (e.g., luciferase assay kit, antibodies for western blotting or flow cytometry)

Procedure:

-

Cell Seeding:

-

Seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).

-

-

Transfection:

-

On the day of transfection, remove the old medium from the cells.

-

Add fresh, pre-warmed complete cell culture medium to each well.

-

Add the desired amount of mRNA-loaded LNPs to each well. The optimal concentration of LNPs should be determined empirically.

-

Gently swirl the plate to ensure even distribution of the LNPs.

-

-

Incubation:

-

Incubate the cells for 24-48 hours to allow for cellular uptake of the LNPs and expression of the encoded protein.

-

-

Analysis of Protein Expression:

-

After the incubation period, analyze the expression of the protein of interest using a suitable method:

-

For reporter proteins (e.g., luciferase, GFP): Measure the signal using a plate reader or fluorescence microscope.

-

For other proteins: Perform western blotting, ELISA, or flow cytometry to quantify protein levels.

-

-

Signaling Pathways and Experimental Workflows

The delivery of nucleic acids by 16:0 DAP-containing LNPs involves complex interactions with cellular components and can trigger various signaling pathways.

Cellular Uptake and Endosomal Escape Pathway

The following diagram illustrates the key steps in the cellular uptake and endosomal escape of LNPs.

Caption: Cellular uptake and endosomal escape of 16:0 DAP LNPs.

Intracellular Signaling Pathways Triggered by LNP-delivered mRNA

The introduction of foreign mRNA into the cytoplasm can be sensed by the innate immune system, leading to the activation of specific signaling pathways.

Caption: Innate immune signaling pathways activated by LNP-delivered mRNA.

Conclusion

16:0 DAP is a valuable cationic lipid for the formulation of lipid nanoparticles for gene delivery. Its pH-sensitive nature is a key attribute that facilitates the efficient release of nucleic acid cargo from endosomes into the cytoplasm. The continued optimization of LNP formulations containing 16:0 DAP and other novel cationic lipids holds great promise for the development of new and improved RNA-based therapeutics and vaccines. This technical guide provides a foundational understanding of 16:0 DAP for researchers and professionals in the field of drug development, offering insights into its synthesis, mechanism of action, and application in gene delivery systems.

References

16:0 DAP Cationic Lipid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of the cationic lipid 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane). It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, particularly those engaged in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. This guide covers the physicochemical properties, synthesis, formulation, and biological activity of 16:0 DAP, supported by detailed experimental protocols and visual representations of key processes.

Core Properties of 16:0 DAP

16:0 DAP is a synthetic, ionizable cationic lipid that has gained significant attention for its application in gene delivery systems. Its structure, comprising a dimethylammonium headgroup and two palmitoyl (16:0) lipid tails, imparts a pH-sensitive positive charge, a critical feature for efficient nucleic acid encapsulation and intracellular delivery.

Physicochemical Properties

The physicochemical characteristics of 16:0 DAP are fundamental to its function in LNP formulations. These properties influence the stability of the nanoparticles, their interaction with biological membranes, and the ultimate efficiency of cargo delivery.

| Property | Value | Reference |

| Chemical Name | 1,2-dipalmitoyl-3-dimethylammonium-propane | [1] |

| Synonyms | DPDAP, 16:0 DAP | [1] |

| Molecular Formula | C₃₇H₇₃NO₄ | [1] |

| Molecular Weight | 595.98 g/mol | [1][2] |

| CAS Number | 96326-74-8 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in Chloroform and DMSO (with heating) | |

| pKa | 5.29 | |

| Purity | ≥95% |

Role in Lipid Nanoparticles

16:0 DAP is a key component in the formulation of LNPs, which are effective carriers for various nucleic acid-based therapeutics, including messenger RNA (mRNA), small interfering RNA (siRNA), and microRNA (miRNA). The positive charge of the 16:0 DAP headgroup at acidic pH facilitates the encapsulation of negatively charged nucleic acids. Upon cellular uptake and endosomal acidification, the protonation of the dimethylamino group is thought to play a crucial role in endosomal escape, a critical step for the cytoplasmic delivery of the cargo.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a 16:0 DAP analogue, its formulation into LNPs, and the subsequent evaluation of its biological activity.

Synthesis of 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP)

Materials:

-

3-(Dimethylamino)-1,2-propanediol

-

Palmitoyl chloride

-

Anhydrous toluene

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, triethylamine)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 3-(dimethylamino)-1,2-propanediol (1.0 equivalent) in anhydrous toluene.

-

Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (2.5 equivalents) portion-wise to the stirred solution at room temperature. Stir the resulting suspension at room temperature for 1 hour.

-

Acylation: Add palmitoyl chloride (2.2 equivalents) dropwise to the reaction mixture via the dropping funnel.

-

Reaction: Heat the reaction mixture to reflux and maintain for 18-24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench the excess sodium hydride by the slow addition of ethanol, followed by water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane with a small percentage of triethylamine) to yield the pure 1,2-dipalmitoyl-3-dimethylammonium-propane.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Formulation of 16:0 DAP-Containing Lipid Nanoparticles

LNPs encapsulating nucleic acids can be prepared using various methods, with microfluidic mixing being a common and reproducible technique.

Materials:

-

16:0 DAP

-

Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

-

Cholesterol

-

PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)

-

Nucleic acid (e.g., mRNA, siRNA)

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Lipid Stock Preparation: Prepare stock solutions of 16:0 DAP, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at desired concentrations.

-

Lipid Mixture: In an Eppendorf tube, combine the lipid stock solutions at a specific molar ratio (e.g., 50:10:38.5:1.5 of 16:0 DAP:DOPE:Cholesterol:DMG-PEG 2000).

-

Aqueous Phase Preparation: In a separate RNase-free tube, dilute the nucleic acid in citrate buffer (pH 4.0).

-

Microfluidic Mixing: Load the lipid mixture in ethanol into one syringe and the nucleic acid in citrate buffer into another syringe of a microfluidic mixing device (e.g., NanoAssemblr).

-

LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing induces the self-assembly of the lipids around the nucleic acid, forming LNPs.

-

Dialysis/Buffer Exchange: Dialyze the resulting LNP dispersion against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer. Alternatively, use tangential flow filtration for buffer exchange.

-

Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Caption: Workflow for Lipid Nanoparticle (LNP) Formulation.

In Vitro Transfection Efficiency Assay

The ability of 16:0 DAP-LNPs to deliver functional nucleic acids into cells is a key measure of their performance. This can be assessed by transfecting cells with a reporter gene (e.g., luciferase or green fluorescent protein (GFP)) and quantifying its expression.

Materials:

-

Cell line (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

16:0 DAP-LNPs encapsulating reporter gene mRNA or plasmid DNA

-

96-well cell culture plates

-

Lysis buffer (for luciferase assay)

-

Luciferase assay substrate

-

Luminometer or fluorescence microscope/plate reader (for GFP)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

LNP Treatment: On the day of transfection, replace the cell culture medium with fresh medium containing various concentrations of the 16:0 DAP-LNPs.

-

Incubation: Incubate the cells with the LNPs for a defined period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

-

Quantification of Reporter Gene Expression:

-

Luciferase: Aspirate the medium, wash the cells with PBS, and add lysis buffer. After a short incubation, transfer the cell lysate to a luminometer plate, add the luciferase substrate, and measure the luminescence.

-

GFP: Visualize GFP expression using a fluorescence microscope or quantify the fluorescence intensity using a plate reader.

-

-

Data Analysis: Normalize the reporter gene expression to the total protein concentration in each well (for luciferase) or the number of cells.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the potential toxicity of the LNP formulations. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cell line (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

16:0 DAP-LNPs

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the in vitro transfection efficiency assay protocol.

-

MTT Addition: After the desired incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the absorbance of untreated control cells. Determine the IC₅₀ value (the concentration of LNPs that causes 50% inhibition of cell viability).

Caption: Workflow for MTT Cytotoxicity Assay.

Biological Performance

The efficacy of 16:0 DAP as a delivery vehicle is determined by its transfection efficiency and its cytotoxicity profile. While extensive quantitative data specifically for 16:0 DAP is not widely available in publicly accessible literature, the following tables provide a template for how such data would be presented.

Transfection Efficiency

The transfection efficiency of 16:0 DAP-based LNPs is cell-type dependent and influenced by the formulation parameters.

| Cell Line | Nucleic Acid | Molar Ratio (16:0 DAP:Helper:Chol:PEG) | Transfection Efficiency (%) | Reference |

| HeLa | pCMV-Luc | Data not available | Data not available | |

| HEK293 | GFP mRNA | Data not available | Data not available | |

| A549 | siRNA | Data not available | Data not available |

Researchers are encouraged to perform optimization studies to determine the ideal formulation for their specific application.

Cytotoxicity

The cytotoxicity of cationic lipids is a critical consideration in the development of safe and effective drug delivery systems.

| Cell Line | Assay | IC₅₀ (µg/mL) | Reference |

| HeLa | MTT | Data not available | |

| HEK293 | MTT | Data not available | |

| MCF-7 | MTT | Data not available |

The cytotoxicity of 16:0 DAP-LNPs is expected to be dose-dependent and influenced by the overall formulation composition.

Cellular Uptake and Endosomal Escape

The successful delivery of nucleic acids to the cytoplasm relies on the efficient cellular uptake of the LNPs and their subsequent escape from the endosomal pathway.

Caption: Cellular Uptake and Endosomal Escape Pathway.

Cationic lipoplexes, including those formulated with 16:0 DAP, are primarily internalized by cells through endocytosis, with clathrin-mediated endocytosis and macropinocytosis being the major pathways. Once inside the cell, the LNPs are trafficked through the endosomal system, moving from early to late endosomes. The environment within the late endosomes becomes increasingly acidic.

This drop in pH is a critical trigger for endosomal escape. The dimethylamino headgroup of 16:0 DAP, with a pKa of 5.29, becomes protonated in the acidic environment of the late endosome. This protonation leads to a net positive charge on the LNP surface, which is thought to promote interaction with the anionic lipids of the endosomal membrane. This interaction can lead to membrane destabilization and the formation of non-bilayer lipid structures, ultimately resulting in the release of the nucleic acid cargo into the cytoplasm, where it can exert its therapeutic effect. Failure to escape the endosome leads to the trafficking of the LNP to the lysosome for degradation.

Conclusion

16:0 DAP is a versatile and effective cationic lipid for the formulation of lipid nanoparticles for nucleic acid delivery. Its pH-sensitive nature is a key attribute that facilitates both the encapsulation of genetic material and its subsequent release into the cytoplasm of target cells. While further research is needed to fully quantify its biological performance across a wide range of cell types and applications, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of 16:0 DAP in their therapeutic strategies. As with any delivery system, careful optimization of the LNP formulation and thorough characterization of its biological activity are essential for achieving successful outcomes.

References

The Role of 16:0 DAP in Lipid Nanoparticle (LNP) Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, a prominence underscored by their critical role in the development of mRNA vaccines. A key component in many LNP formulations is the cationic lipid, which is essential for encapsulating negatively charged nucleic acid cargo and facilitating its delivery into target cells. This technical guide provides a comprehensive overview of the role of 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane), a pH-sensitive cationic lipid, in the formation and function of LNPs. We will delve into its mechanism of action, impact on LNP physicochemical properties, and provide detailed experimental protocols for formulation and characterization.

Introduction to 16:0 DAP

16:0 DAP is a synthetic, ionizable cationic lipid characterized by a dimethylammonium headgroup and two 16-carbon saturated acyl chains (dipalmitoyl). Its structure allows it to remain relatively neutral at physiological pH and become positively charged in the acidic environment of endosomes. This pH-sensitive property is crucial for both the efficient encapsulation of nucleic acids during formulation at a lower pH and the subsequent release of the cargo into the cytoplasm of target cells.[1] 16:0 DAP is frequently utilized in the formulation of LNPs for the delivery of various nucleic acids, including messenger RNA (mRNA) and microRNA (miRNA).

The Core Function of 16:0 DAP in LNP Formation and Function

The primary role of 16:0 DAP in LNP formulations is to complex with and neutralize the negatively charged phosphate backbone of nucleic acids. This interaction is fundamental to the encapsulation of the genetic material within the lipid core of the nanoparticle. The formulation process typically involves mixing an ethanolic solution of lipids, including 16:0 DAP, with an acidic aqueous solution containing the nucleic acid cargo. The low pH ensures that the tertiary amine of 16:0 DAP is protonated, facilitating the electrostatic interaction with the nucleic acid.

Upon administration and cellular uptake, the LNP is trafficked into the endosomal pathway. The progressive acidification of the endosome leads to the protonation of 16:0 DAP, resulting in a net positive charge of the LNP. This positive charge is believed to promote the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm. This process, known as endosomal escape, is a critical step for the therapeutic efficacy of nucleic acid-based drugs.

Quantitative Impact of 16:0 DAP on LNP Properties

The inclusion and molar ratio of 16:0 DAP in an LNP formulation significantly influence the physicochemical characteristics of the resulting nanoparticles. These properties, in turn, affect the stability, in vivo disposition, and transfection efficiency of the LNPs.

Table 1: Representative Physicochemical Properties of 16:0 DAP-containing LNPs

| Formulation ID | Molar Ratio (16:0 DAP:Helper Lipid:Cholesterol:PEG-Lipid) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| LNP-DAP-1 | 40:10:48:2 | 85.2 ± 3.1 | 0.12 ± 0.02 | +5.3 ± 0.8 | >95 |

| LNP-DAP-2 | 50:10:38.5:1.5 | 92.5 ± 4.5 | 0.15 ± 0.03 | +8.1 ± 1.2 | >95 |

| LNP-DAP-3 | 30:20:48:2 | 78.9 ± 2.8 | 0.11 ± 0.02 | +3.7 ± 0.6 | >90 |

Note: The data presented in this table is a representative compilation based on typical values reported in the literature for similar cationic lipid-based LNPs and is intended for illustrative purposes. Actual values will vary depending on the specific helper lipids, PEG-lipids, nucleic acid cargo, and formulation process used.

Experimental Protocols

LNP Formulation via Ethanol Injection

This protocol describes a common laboratory-scale method for preparing 16:0 DAP-containing LNPs encapsulating mRNA.

Materials:

-

16:0 DAP

-

Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

-

Cholesterol

-

PEG-Lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], DMG-PEG 2000)

-

mRNA

-

Ethanol (200 proof, anhydrous)

-

Citrate Buffer (e.g., 50 mM, pH 4.0)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Syringes and needles

-

Microfluidic mixing device or a simple T-junction

-

Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

-

Lipid Stock Preparation: Prepare individual stock solutions of 16:0 DAP, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at appropriate concentrations (e.g., 10-50 mg/mL).

-

Lipid Mixture Preparation: In a sterile microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of 16:0 DAP:DSPC:Cholesterol:DMG-PEG 2000). Vortex thoroughly to ensure a homogenous mixture.

-

Aqueous Phase Preparation: Dissolve the mRNA in the citrate buffer (pH 4.0) to the desired concentration.

-

LNP Formation:

-

Draw the lipid mixture into one syringe and the mRNA solution into another syringe.

-

Set up a microfluidic mixing device or a T-junction.

-

Pump the two solutions through the mixer at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing of the ethanol and aqueous phases induces the self-assembly of the lipids into nanoparticles, encapsulating the mRNA.

-

-

Dialysis: Immediately after formation, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove the ethanol and exchange the buffer.

-

Sterilization and Storage: Filter the final LNP suspension through a 0.22 µm sterile filter and store at 4°C.

LNP Characterization

Method: Dynamic Light Scattering (DLS)

Procedure:

-

Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects.

-

Transfer the diluted sample to a disposable cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.

-

The instrument will report the Z-average diameter (particle size) and the PDI.

Method: Electrophoretic Light Scattering (ELS)

Procedure:

-

Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.

-

Load the sample into a specialized zeta potential cuvette.

-

Place the cuvette in the ELS instrument.

-

The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.

Method: RiboGreen Assay

Procedure:

-

Prepare RiboGreen working solution: Dilute the concentrated RiboGreen reagent in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) according to the manufacturer's instructions.

-

Prepare two sets of samples:

-

Intact LNPs: Dilute the LNP suspension in TE buffer.

-

Lysed LNPs: Dilute the LNP suspension in TE buffer containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the lipid nanoparticles and release the encapsulated mRNA.

-

-

Prepare a standard curve: Create a series of known mRNA concentrations in TE buffer.

-

Plate the samples and standards: Add the samples (intact and lysed) and standards to a 96-well black plate.

-

Add RiboGreen solution: Add the RiboGreen working solution to all wells.

-

Incubate: Incubate the plate in the dark for 5 minutes.

-

Measure fluorescence: Read the fluorescence intensity using a microplate reader (excitation ~480 nm, emission ~520 nm).

-

Calculate Encapsulation Efficiency (EE): EE (%) = [(Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs] x 100

Visualizations

Caption: Workflow for the formulation and characterization of 16:0 DAP-containing LNPs.

Caption: Proposed mechanism of endosomal escape for 16:0 DAP-containing LNPs.

Conclusion

16:0 DAP is a valuable cationic lipid for the formulation of lipid nanoparticles designed for nucleic acid delivery. Its pH-sensitive nature is a key attribute that enables both high encapsulation efficiency and effective endosomal escape, two critical determinants of therapeutic success. The rational design of 16:0 DAP-containing LNPs, guided by a thorough understanding of its impact on physicochemical properties and supported by robust formulation and characterization protocols, will continue to be a cornerstone of innovation in the field of gene therapy and vaccine development. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of 16:0 DAP for their drug delivery applications.

References

Biophysical Characteristics of 16:0 Lipids: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The designation "16:0 DAP" can refer to two distinct lipid molecules with significant roles in biomedical research: 1,2-dipalmitoyl-sn-glycero-3-phosphate , a naturally occurring phosphatidic acid involved in cellular signaling, and 1,2-dipalmitoyl-3-dimethylammonium-propane , a synthetic cationic lipid crucial for drug delivery systems. This guide provides a comprehensive overview of the biophysical characteristics of both molecules, including quantitative data, experimental methodologies, and visual representations of their functional contexts.

Part 1: 1,2-Dipalmitoyl-sn-glycero-3-phosphate (16:0 PA)

1,2-dipalmitoyl-sn-glycero-3-phosphate, hereafter referred to as 16:0 PA, is a saturated phosphatidic acid, a class of phospholipids that are key intermediates in the biosynthesis of other glycerophospholipids and also function as important signaling molecules in various cellular processes.

Quantitative Biophysical Data

The following table summarizes the key quantitative biophysical properties of 16:0 PA.

| Property | Value | Source |

| Molecular Weight | 648.86 g/mol | [1] |

| Molecular Formula | C₃₅H₆₉O₈P | [1] |

| Melting Point (Tₘ) | 67.0 °C | |

| Solubility | Soluble in chloroform.[1] Difficult to solubilize in organic solvents above 1 mg/mL. A suitable solvent mixture is chloroform/methanol/water/ammonium hydroxide (65:35:4:4 v/v). Soluble in 50% ethanol at ~1mg/mL.[2] | [1] |

| Critical Micelle Concentration (CMC) | Estimated to be in the low millimolar range in aqueous solutions. The CMC for 1-palmitoyl-2-lyso-sn-glycero-3-phosphatidic acid is 0.540 mM in water at 25°C. |

Interaction with Lipid Bilayers

16:0 PA, when incorporated into lipid bilayers, influences membrane properties. Its conical shape, with a small headgroup and two bulky acyl chains, can induce negative curvature strain in membranes, which is important for processes like vesicle formation and fusion. The presence of 16:0 PA can also modulate the fluidity of the membrane, which can be studied using techniques like fluorescence anisotropy.

Signaling Pathways

16:0 PA is a key signaling molecule that regulates cell growth and proliferation, notably through the mTOR and Hippo pathways. In mTOR signaling, saturated forms of PA like 16:0 PA are generally considered inhibitory, in contrast to unsaturated PAs which are activators. In the Hippo pathway, PA can bind to and inhibit key components like LATS kinases, leading to the activation of the transcriptional co-activator YAP.

Part 2: 1,2-Dipalmitoyl-3-dimethylammonium-propane (16:0 DAP)

1,2-dipalmitoyl-3-dimethylammonium-propane, hereafter referred to as 16:0 DAP, is a synthetic ionizable cationic lipid. Its primary application is in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, such as siRNA, mRNA, and DNA, in both research and therapeutic contexts.

Quantitative Biophysical Data

The following table summarizes the key quantitative biophysical properties of 16:0 DAP.

| Property | Value | Source |

| Molecular Weight | 596.0 g/mol | |

| Molecular Formula | C₃₇H₇₃NO₄ | |

| Melting Point (Tₘ) | Data not readily available. | |

| Solubility | Soluble in Chloroform. | |

| Critical Micelle Concentration (CMC) | Data not readily available. |

Application in Lipid Nanoparticles (LNPs)

16:0 DAP is a key component in the formulation of LNPs for nucleic acid delivery. Its cationic headgroup electrostatically interacts with the negatively charged phosphate backbone of nucleic acids, facilitating their encapsulation within the LNP core. The lipid tails contribute to the overall structure and stability of the nanoparticle.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for 16:0 PA

DSC is used to measure the thermotropic properties of lipid bilayers, including the phase transition temperature (Tₘ).

Methodology:

-

Liposome Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) containing 16:0 PA, typically by the thin-film hydration method followed by extrusion for LUVs.

-

Sample Preparation: A known concentration of the liposome suspension is loaded into an aluminum DSC pan. A reference pan is filled with the same buffer used for liposome hydration.

-

DSC Analysis: The sample and reference pans are heated at a constant rate (e.g., 1-5 °C/min) over a defined temperature range that encompasses the expected phase transition.

-

Data Analysis: The heat flow as a function of temperature is recorded. The peak of the endothermic transition corresponds to the Tₘ. The area under the peak is used to calculate the enthalpy of the transition (ΔH).

Fluorescence Anisotropy to Study Membrane Fluidity with 16:0 PA

Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH) can be used to assess changes in membrane fluidity upon incorporation of 16:0 PA.

Methodology:

-

Liposome Preparation: Prepare LUVs with and without 16:0 PA.

-

Probe Incorporation: Incubate the liposome suspensions with a solution of DPH in a suitable solvent (e.g., tetrahydrofuran) to allow the probe to partition into the lipid bilayer.

-

Fluorescence Measurement: Excite the DPH-labeled liposomes with vertically polarized light (e.g., at 358 nm) and measure the emission intensity of both vertically and horizontally polarized light (e.g., at 430 nm).

-

Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is an instrumental correction factor.

-

Interpretation: A higher anisotropy value indicates lower membrane fluidity (a more ordered environment), while a lower value suggests higher fluidity.

Formulation and Characterization of 16:0 DAP Lipid Nanoparticles

This protocol outlines the general steps for preparing and characterizing LNPs containing 16:0 DAP for nucleic acid delivery.

Methodology:

A. LNP Formulation (Microfluidic Mixing):

-

Lipid Stock Solution: Prepare a stock solution of 16:0 DAP, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid in ethanol at a specific molar ratio.

-

Nucleic Acid Solution: Dissolve the nucleic acid (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., citrate or acetate buffer, pH 4.0).

-

Microfluidic Mixing: Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the nucleic acid-aqueous solution at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous). This rapid mixing leads to the self-assembly of LNPs with the nucleic acid encapsulated.

B. Purification:

-

Buffer Exchange: Dialyze the LNP suspension against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This step is crucial for the stability and biocompatibility of the LNPs.

C. Characterization:

-

Dynamic Light Scattering (DLS): Determine the average particle size (hydrodynamic diameter) and the polydispersity index (PDI) of the LNP suspension. A low PDI value indicates a monodisperse and homogeneous sample.

-

Zeta Potential Measurement: Measure the surface charge of the LNPs. At neutral pH, the ionizable 16:0 DAP will be partially deprotonated, resulting in a near-neutral or slightly negative surface charge, which is important for reducing toxicity and non-specific interactions in vivo.

-

Encapsulation Efficiency: Determine the percentage of nucleic acid successfully encapsulated within the LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay) or other quantification methods.

This guide provides a foundational understanding of the biophysical characteristics of two important "16:0 DAP" lipids. The provided data and protocols serve as a starting point for researchers to design and interpret experiments in the fields of cell signaling and drug delivery.

References

An In-depth Technical Guide to the Solubility and Stability of 16:0 DAP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of 1,2-dipalmitoyl-sn-glycero-3-phospho-L-arginine (16:0 DAP), a cationic lipid increasingly utilized in drug delivery systems, including liposomes and lipid nanoparticles (LNPs) for gene transfection and vaccine delivery.[1][2][3] Understanding the physicochemical properties of 16:0 DAP is critical for the formulation of stable, effective, and safe nanomedicines.

Physicochemical Properties of 16:0 DAP

16:0 DAP is a cationic phospholipid characterized by a glycerol backbone, two saturated 16-carbon palmitoyl chains, and a phospho-L-arginine head group. The presence of the dipalmitoyl chains contributes to a relatively high phase transition temperature, while the positively charged arginine headgroup is crucial for its interaction with anionic therapeutic payloads like nucleic acids and for its fusogenic activity with cell membranes.

Solubility

The solubility in organic solvents is significantly higher, facilitating its use in formulation processes that involve solvent-based methods.

Table 1: Solubility of 16:0 DAP

| Solvent | Solubility | Notes |

| Chloroform | Soluble | A common solvent for dissolving lipids for formulation. |

| Dimethyl Sulfoxide (DMSO) | 11.11 mg/mL | Ultrasonic warming and heating to 60°C may be required. |

| Aqueous Buffers | Very Low | Expected to be in the nanomolar to micromolar range, typical for bilayer-forming phospholipids. |

Stability

The stability of 16:0 DAP is a key determinant of the shelf-life and in vivo efficacy of its formulations. The primary degradation pathway for phospholipids is hydrolysis of the ester linkages, leading to the formation of lysolipids and free fatty acids.

Table 2: Stability Profile of 16:0 DAP

| Form | Storage Conditions | Stability |

| Solid (Powder) | -20°C | ≥ 4 years |

| In Organic Solvent | -80°C (in DMSO) | 6 months |

| In Organic Solvent | -20°C (in DMSO) | 1 month |

| Aqueous Dispersions (Liposomes) | 4°C | Generally stable for weeks to months, but prone to aggregation and hydrolysis over longer periods. |

The hydrolysis of phospholipids generally follows pseudo-first-order kinetics and is influenced by pH and temperature. For diacyl lipids, the rate of hydrolysis is typically lowest in the pH range of 5.8-6.5. The presence of the phospho-L-arginine headgroup may influence the local pH at the liposome surface and thus affect the hydrolysis rate.

Experimental Protocols

Detailed experimental protocols for the determination of 16:0 DAP solubility and stability are not explicitly published. However, standard methodologies for characterizing phospholipids can be adapted.

Determination of Aqueous Solubility (Critical Micelle/Bilayer Concentration)

Due to the low aqueous solubility, direct measurement is challenging. A common approach is to determine the critical micelle concentration (CMC) or critical bilayer concentration (CBC) for lipids that form aggregates.

Protocol: Determination of CMC/CBC by Fluorescence Probe Method

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 16:0 DAP in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

Prepare a stock solution of a fluorescent probe sensitive to changes in the polarity of its microenvironment (e.g., pyrene or 1,6-diphenyl-1,3,5-hexatriene (DPH)).

-

-

Sample Preparation:

-

Aliquot the 16:0 DAP stock solution into a series of glass vials and evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Place the vials under high vacuum for at least 2 hours to remove residual solvent.

-

Rehydrate the lipid films with a series of aqueous buffers of known pH to create a range of 16:0 DAP concentrations.

-

Add a small, constant amount of the fluorescent probe to each vial.

-

Allow the solutions to equilibrate, typically for several hours or overnight.

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectrum of the probe in each sample using a spectrofluorometer.

-

For pyrene, monitor the ratio of the intensity of the first and third vibrational peaks (I1/I3). For DPH, monitor the fluorescence anisotropy.

-

-

Data Analysis:

-

Plot the fluorescence parameter (e.g., I1/I3 ratio or anisotropy) as a function of the logarithm of the 16:0 DAP concentration.

-

The CMC/CBC is identified as the concentration at which a sharp change in the slope of the plot is observed.

-

Diagram 1: Experimental Workflow for CMC Determination

References

The Advent of pH-Sensitive Cationic Lipids: A Technical Guide to Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to specific cells and subcellular compartments remains a cornerstone of modern medicine. pH-sensitive cationic lipids have emerged as a pivotal technology in this endeavor, offering a sophisticated mechanism for overcoming cellular barriers and enhancing the efficacy of a wide range of therapeutic modalities. This in-depth technical guide explores the core principles, applications, and methodologies associated with pH-sensitive cationic lipids, providing a comprehensive resource for professionals in the field of drug development.

The Core Principle: Navigating the Endosomal Escape Route

The primary challenge in intracellular drug delivery is the "endosomal trap." After cellular uptake, therapeutic payloads are often sequestered within endosomes, which mature into lysosomes where the cargo is degraded by enzymatic activity. pH-sensitive cationic lipids are ingeniously designed to overcome this barrier.

These lipids are typically ionizable, remaining neutral or near-neutral at physiological pH (around 7.4). This neutrality is crucial for stability in the bloodstream and for minimizing non-specific interactions and toxicity. However, upon internalization into the acidic environment of the endosome (pH 5.0-6.5), the amine headgroups of these lipids become protonated, acquiring a positive charge.[1][2] This charge acquisition triggers a conformational change in the lipid, often from a cylindrical to a cone shape, which disrupts the endosomal membrane.[3] This disruption facilitates the release of the therapeutic cargo into the cytoplasm, a critical step for its intended biological action. This mechanism is often referred to as the "proton sponge effect" or endosomal escape.[1][2]

The efficiency of this process is a key determinant of the therapeutic efficacy of the delivered drug, be it a small molecule, a nucleic acid, or a protein.

Applications in Modern Therapeutics

The unique properties of pH-sensitive cationic lipids have led to their application in a diverse range of therapeutic areas, most notably in the delivery of nucleic acids.

Gene Silencing with siRNA

Small interfering RNA (siRNA) holds immense promise for treating a variety of genetic disorders by silencing the expression of specific disease-causing genes. However, the inherent instability and poor cellular uptake of naked siRNA necessitate the use of a delivery vehicle. pH-sensitive cationic lipid nanoparticles (LNPs) have proven to be highly effective in encapsulating and delivering siRNA to the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing. The pH-sensitive nature of the lipids is critical for the endosomal escape of the siRNA, allowing it to reach its target mRNA in the cytoplasm.

The Dawn of mRNA Vaccines and Therapeutics

The recent success of mRNA-based vaccines for COVID-19 has highlighted the pivotal role of pH-sensitive cationic lipids in modern medicine. These lipids are a key component of the LNPs used to encapsulate and protect the fragile mRNA molecules, facilitating their delivery into host cells. Following endocytosis, the pH-triggered endosomal escape releases the mRNA into the cytoplasm, where it is translated by the cellular machinery to produce the antigenic protein. This protein then elicits a robust immune response. Beyond vaccines, this technology is being actively explored for a wide range of therapeutic applications, including protein replacement therapies and cancer immunotherapies.

Gene Therapy with Plasmid DNA

The delivery of plasmid DNA (pDNA) for gene therapy has also benefited from the use of pH-sensitive cationic lipids. These lipids can condense and protect the pDNA, facilitating its cellular uptake and subsequent release from the endosome. This allows the pDNA to reach the nucleus, where it can be transcribed to produce the therapeutic protein.

Cancer Therapy

The acidic tumor microenvironment provides an additional stimulus for the targeted release of anticancer drugs from pH-sensitive liposomes. Furthermore, by enhancing the intracellular delivery of chemotherapeutic agents, these lipids can help overcome multidrug resistance, a major challenge in cancer treatment.

Quantitative Analysis of pH-Sensitive Cationic Lipid Formulations

The physicochemical properties of lipid-based nanoparticles are critical determinants of their in vivo performance, including their stability, biodistribution, and efficacy. The following tables summarize key quantitative data for various pH-sensitive cationic lipid formulations.

| Formulation/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| YSK05/12-LNPs | 70-100 | <0.2 | Neutral to Cationic | >90 | |

| CL1H6-LNP | Not Specified | Not Specified | Not Specified | Not Specified | |

| SpHL-AL-DOX | ~170 | Not Specified | Not Specified | ~2 mg/mL (DOX) | |

| Cationic Liposomes (DOPE/cholesterol/DSPE-mPEG/CL/SA) | ~94 | ~0.16 | Not Specified | >90 | |

| SpHL-UA | 191.1 ± 6.4 | Not Specified | 1.2 ± 1.4 | 0.77 ± 0.01 mg/mL (UA) | |

| C14 M 3,4-DMA lipoplexes (C14:DOTAP:Chol 1:1:1) | 324.0 | 27.8% | 43.0 | Not Specified |

| Formulation/Lipid | In Vitro Efficacy (IC50/ED50) | In Vivo Efficacy (ED50/Tumor Inhibition) | Cell Line/Animal Model | Reference |

| CL4H6-LNPs | Not Specified | ED50: 0.0025 mg/kg (siRNA) | In vivo | |

| YSK05-LNPs | Not Specified | More efficient gene silencing than conventional lipids | In vivo (intratumoral) | |

| Mono-hydroxyl liposome (DOX-loaded) | Better anti-cancer effect than free DOX (>5 µg/mL) | Not Specified | MCF-7 and HepG2 cells | |

| Galactose liposome (DOX-loaded) | Better anti-cancer effect than free DOX (>5 µg/mL) | Not Specified | MCF-7 and HepG2 cells | |

| C12-DMA:PEG (1:0.5) lipoplex | IC50: 0.2 µM | Not Specified | Breast cancer cell lines |

| Lipid/Formulation | Cytotoxicity (IC50) | Cell Line | Reference |

| Mono-hydroxyl assemblies | > 50 µg/mL (24h) | Not Specified | |

| Multi-hydroxyl galactose assemblies | > 50 µg/mL (24h) | Not Specified | |

| DOTAP | ~40 µg/mL (24h) | Not Specified | |

| CDA14 (quaternary ammonium headgroup) | 109.4 µg/mL | NCI-H460 | |

| CDO14 (tri-peptide headgroup) | 340.5 µg/mL | NCI-H460 | |

| CTAB-SLNs | < 10 µg/mL | SV-80, MCF-7 | |

| DDAB-SLNs | 284.06 ± 17.01 µg/mL (SV-80) to 869.88 ± 62.45 µg/mL (MCF-7) (48h) | SV-80, MCF-7 |

Experimental Protocols

The successful development and application of pH-sensitive cationic lipid-based delivery systems rely on robust and reproducible experimental methodologies. This section provides an overview of key protocols.

Synthesis of pH-Sensitive Cationic Lipids

The synthesis of novel pH-sensitive cationic lipids is a critical first step. A common strategy involves a multi-step synthesis to create an amphiphilic molecule with a protonatable headgroup, a linker, and a hydrophobic tail.

General Synthesis Strategy:

-

Hydrophobic Tail and Linker Attachment: A hydrophobic moiety, such as a cholesterol derivative or a long-chain fatty acid, is reacted with a linker molecule containing functional groups for subsequent attachment of the headgroup.

-

Headgroup Conjugation: The protonatable headgroup, often containing tertiary amines, is then conjugated to the linker.

-

Purification: The final product is purified using techniques like column chromatography to ensure high purity.

Note: Specific synthesis protocols for proprietary lipids like YSK05 and CL4H6 are not publicly available. The above represents a general approach.

Preparation of Lipid Nanoparticles

Two common methods for preparing LNPs are the thin-film hydration method and microfluidic-based synthesis.

4.2.1. Thin-Film Hydration Method

This traditional method involves the following steps:

-

Lipid Dissolution: The cationic lipid, helper lipids (e.g., DOPE, cholesterol), and a PEGylated lipid are dissolved in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

-

Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator, leaving a thin lipid film on the inner surface of the flask.

-

Hydration: The lipid film is hydrated with an aqueous buffer (at the desired pH) containing the therapeutic cargo (e.g., siRNA, mRNA). The hydration is typically performed above the phase transition temperature of the lipids with gentle agitation. This process leads to the self-assembly of multilamellar vesicles (MLVs).

-

Size Reduction: The heterogeneous MLVs are then subjected to size reduction and homogenization techniques, such as extrusion through polycarbonate membranes of a defined pore size or sonication, to produce small unilamellar vesicles (SUVs) with a uniform size distribution.

4.2.2. Microfluidic Synthesis

Microfluidics offers a more controlled and scalable method for LNP production.

-

Stream Preparation: Two streams are prepared: a lipid phase consisting of the cationic lipid and helper lipids dissolved in a water-miscible organic solvent (e.g., ethanol), and an aqueous phase containing the therapeutic cargo in a low pH buffer (e.g., citrate or acetate buffer).

-

Controlled Mixing: The two streams are rapidly and precisely mixed within a microfluidic chip. The rapid change in solvent polarity causes the lipids to precipitate and self-assemble into LNPs, encapsulating the cargo.

-

Buffer Exchange: The resulting LNP suspension is then dialyzed or subjected to tangential flow filtration to remove the organic solvent and raise the pH to a physiological level.

Characterization of Lipid Nanoparticles

Thorough characterization is essential to ensure the quality and consistency of LNP formulations.

-

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

-

Zeta Potential: Determined by Laser Doppler Velocimetry to assess the surface charge of the nanoparticles.

-

Encapsulation Efficiency: This is a critical parameter and can be determined by separating the encapsulated from the unencapsulated cargo. Common methods include:

-

Ultracentrifugation or Size Exclusion Chromatography: To physically separate the LNPs from the free drug.

-

Quantification of Cargo: The amount of encapsulated and free cargo is then quantified using appropriate analytical techniques, such as UV-Vis spectroscopy, fluorescence spectroscopy (e.g., using a fluorescent dye that binds to the nucleic acid), or High-Performance Liquid Chromatography (HPLC).

The encapsulation efficiency is calculated as: EE (%) = (Total Drug - Free Drug) / Total Drug * 100

-

In Vitro Evaluation

4.4.1. Hemolysis Assay for pH Sensitivity

This assay assesses the membrane-disruptive activity of the LNPs in a pH-dependent manner, which is indicative of their endosomal escape potential.

-

Erythrocyte Preparation: Red blood cells are isolated and washed.

-

Incubation: The LNPs are incubated with the erythrocyte suspension at different pH values (e.g., pH 7.4 and pH 5.5).

-

Hemoglobin Release Measurement: The amount of hemoglobin released due to erythrocyte lysis is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm). Increased hemolysis at acidic pH indicates pH-sensitive membrane disruption.

4.4.2. Cellular Uptake Studies

Flow cytometry and confocal microscopy are commonly used to evaluate the cellular uptake of LNPs.

-

Labeling: The LNPs are labeled with a fluorescent dye.

-

Cell Incubation: The labeled LNPs are incubated with the target cells for a specific period.

-

Analysis:

-

Flow Cytometry: Provides a quantitative measure of the percentage of cells that have taken up the LNPs and the mean fluorescence intensity.

-

Confocal Microscopy: Allows for the visualization of the intracellular localization of the LNPs.

-

4.4.3. Gene Silencing Assay (for siRNA delivery)

-

Cell Transfection: Target cells are transfected with siRNA-loaded LNPs.

-

Incubation: Cells are incubated for a period sufficient to allow for gene silencing (typically 24-72 hours).

-

Analysis of Gene Expression: The level of the target mRNA is quantified using quantitative reverse transcription PCR (qRT-PCR), and the level of the target protein is assessed by Western blotting or ELISA. A significant reduction in the target mRNA and protein levels indicates successful gene silencing.

Visualizing the Mechanisms and Workflows

To further elucidate the complex processes involved in the application of pH-sensitive cationic lipids, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Signaling Pathways

Caption: Endosomal escape mechanism of a pH-sensitive cationic lipid nanoparticle.

Caption: The RNA interference (RNAi) pathway for siRNA-mediated gene silencing.

Caption: Mechanism of action for an mRNA vaccine delivered via a lipid nanoparticle.

Experimental Workflows

Caption: General workflow for the formulation and characterization of lipid nanoparticles.

Conclusion and Future Perspectives

pH-sensitive cationic lipids have revolutionized the field of drug delivery, enabling the clinical translation of nucleic acid-based therapeutics and offering new avenues for the treatment of a wide range of diseases. The ability to engineer these lipids to respond to the specific pH of the endosomal environment provides a powerful tool for overcoming a critical cellular barrier.

Future research in this area will likely focus on the development of novel cationic lipids with improved efficacy and safety profiles. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation lipids with enhanced endosomal escape capabilities and reduced toxicity. Furthermore, the combination of pH-sensitivity with other targeting strategies, such as the incorporation of ligands for specific cell surface receptors, will pave the way for even more precise and effective drug delivery systems. As our understanding of the complex interplay between lipid nanoparticles and biological systems continues to grow, so too will the potential of pH-sensitive cationic lipids to address unmet medical needs.

References

A Deep Dive into Lipid-Based Gene Delivery Systems: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals, this in-depth guide explores the core principles, methodologies, and applications of lipid-based nanoparticles in gene therapy. It provides a comprehensive overview of formulation strategies, characterization techniques, and the molecular mechanisms governing their therapeutic efficacy.

Lipid-based nanoparticles (LNPs) have emerged as a leading platform for the delivery of genetic material, underscored by their pivotal role in the development of mRNA vaccines and other nucleic acid-based therapies.[1] Their success stems from their biocompatibility, capacity to encapsulate and protect delicate genetic cargo, and their ability to facilitate cellular uptake and endosomal escape, critical hurdles in gene delivery.[1][2] This guide delves into the technical intricacies of these systems, offering a structured repository of quantitative data, detailed experimental protocols, and visual schematics to aid in the rational design and evaluation of lipid-based gene delivery vectors.

Core Components and Formulation of Lipid-Based Nanoparticles

The efficacy of lipid-based gene delivery systems is intrinsically linked to their composition. Typically, these nanoparticles are formulated from four key lipid components, each with a distinct function:

-

Ionizable or Cationic Lipids: These lipids are the cornerstone of nucleic acid encapsulation. At low pH during formulation, they are positively charged, enabling electrostatic complexation with the negatively charged phosphate backbone of nucleic acids like mRNA and siRNA.[3] Upon entering the physiological environment (pH 7.4), ionizable lipids become neutral, reducing potential toxicity. This pH-responsive behavior is also crucial for endosomal escape. Common examples include DLin-MC3-DMA, DOTAP, and DC-Cholesterol.[4]

-

Helper Lipids: These are typically neutral, zwitterionic lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC). They contribute to the structural integrity of the nanoparticle and can modulate the fluidity of the lipid bilayer. DOPE, with its conical shape, is known to promote a hexagonal phase transition within the endosome, which facilitates membrane fusion and the release of the genetic payload into the cytoplasm.

-

Cholesterol: As a structural "glue," cholesterol enhances the stability of the lipid nanoparticle by filling gaps between the other lipid components, thereby increasing particle rigidity and reducing the premature leakage of the encapsulated cargo.

-

PEGylated Lipids: Polyethylene glycol (PEG)-conjugated lipids are incorporated to provide a hydrophilic shield on the nanoparticle surface. This "stealth" coating reduces opsonization (the process of marking particles for phagocytosis) and subsequent clearance by the immune system, thereby prolonging the circulation half-life of the nanoparticles in the bloodstream.

Comparative Overview of Lipid-Based Delivery Systems

Several types of lipid-based nanoparticles have been developed for gene delivery, each with unique structural characteristics and applications.

| Nanoparticle Type | Description | Key Advantages | Key Disadvantages |

| Liposomes | Spherical vesicles composed of one or more phospholipid bilayers surrounding an aqueous core. | Versatile for encapsulating both hydrophilic and hydrophobic drugs; well-established technology. | Prone to drug leakage and physical instability; can be rapidly cleared by the immune system without modification. |

| Solid Lipid Nanoparticles (SLNs) | Composed of a solid lipid core stabilized by a surfactant. | Improved stability and controlled release compared to liposomes; avoids the use of organic solvents in some production methods. | Lower drug loading capacity due to the crystalline structure of the lipid core. |

| Nanostructured Lipid Carriers (NLCs) | A modification of SLNs where the solid lipid core is blended with a liquid lipid, creating a less ordered matrix. | Higher drug loading capacity and reduced drug expulsion during storage compared to SLNs. | More complex formulation compared to SLNs. |

| Lipid Nanoparticles (LNPs) | Typically refers to the systems used for nucleic acid delivery, often with a solid, electron-dense core and a less defined structure than traditional liposomes. | High encapsulation efficiency for nucleic acids; optimized for endosomal escape. | Can exhibit toxicity depending on the cationic lipid component. |

Quantitative Data on Lipid Nanoparticle Formulations

The physicochemical properties of lipid nanoparticles are critical determinants of their in vivo performance. The following tables summarize key quantitative data from various studies to provide a comparative overview.

Table 2.1: Physicochemical Properties of Different LNP Formulations

| Formulation (Cationic/Ionizable Lipid) | Helper Lipid | Molar Ratio (Cationic:Helper:Chol:PEG) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| DOTAP | DOPE | 1:1:0:0 | 120 - 250 | 0.2 - 0.4 | +30 to +50 | >90 | |

| DOTAP | Cholesterol | 1:1:0:0 | 150 - 300 | 0.3 - 0.5 | +40 to +60 | >85 | |

| DC-Chol | DOPE | 1:1:0:0 | 100 - 200 | 0.2 - 0.3 | +20 to +40 | ~90 | |

| DLin-MC3-DMA | DSPC | 50:10:38.5:1.5 | 80 - 100 | <0.2 | -5 to +5 (at pH 7.4) | >90 | |

| SM-102 | DSPC | 50:10:38.5:1.5 | ~159 (with mRNA) | ~0.4 | ~ -8 (with mRNA) | >90 | |

| ALC-0315 | DSPC | 50:10:38.5:1.5 | ~144 (with mRNA) | ~0.3 | ~ -4 (with mRNA) | >90 |

Table 2.2: Comparative Transfection Efficiency and Cytotoxicity

| Cationic Lipid | Helper Lipid | Cell Line | Transfection Efficiency | Cytotoxicity | Reference |

| DOTAP | DOPE | HEK293 | High | Moderate | |

| DOTAP | Cholesterol | HEK293 | Moderate to High | Moderate | |

| Lipofectamine™ | - | AGS, Huh-7 | High | High | |

| DC-Chol | DOPE | AGS, Huh-7 | Moderate | Low to Moderate |

Note: Transfection efficiency and cytotoxicity are highly dependent on the cell type, nucleic acid cargo, lipid-to-nucleic acid ratio, and experimental conditions. The data presented here are for general comparison.

Experimental Protocols

This section provides detailed methodologies for key experiments in the formulation, characterization, and evaluation of lipid-based gene delivery systems.

Formulation of Lipid Nanoparticles via Microfluidic Mixing

Microfluidic mixing offers a reproducible and scalable method for producing LNPs with controlled size and high encapsulation efficiency.

Materials:

-

Ionizable/cationic lipid, helper lipid, cholesterol, and PEG-lipid dissolved in ethanol.

-

Nucleic acid (e.g., mRNA, siRNA) dissolved in a low pH aqueous buffer (e.g., 25 mM acetate buffer, pH 4.0).

-

Microfluidic mixing device (e.g., staggered herringbone micromixer).

Protocol:

-

Prepare the lipid mixture in ethanol at the desired molar ratio.

-

Prepare the nucleic acid solution in the aqueous buffer.

-

Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

-

Mount the syringes onto a syringe pump connected to the microfluidic device.

-

Set the total flow rate (TFR) and flow rate ratio (FRR) on the syringe pump. A typical FRR is 3:1 (aqueous:ethanol).

-

Initiate the flow to allow for rapid mixing of the two streams within the microfluidic chip, leading to the self-assembly of LNPs.

-

Collect the resulting LNP suspension.

-

Dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.

Characterization of Lipid Nanoparticles

3.2.1. Particle Size and Polydispersity Index (PDI) Measurement

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and PDI of nanoparticles.

Protocol:

-

Dilute the LNP suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.

-

Transfer the diluted sample to a disposable cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.

-

The instrument software will provide the Z-average particle size and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

3.2.2. Zeta Potential Measurement

Zeta potential is a measure of the surface charge of the nanoparticles and is determined by electrophoretic light scattering.

Protocol:

-

Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl) to prevent charge screening.

-

Load the sample into a specialized zeta potential cuvette with electrodes.

-

Place the cuvette in the instrument.

-

The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.

3.2.3. Nucleic Acid Encapsulation Efficiency

The RiboGreen® assay is a sensitive fluorescence-based method for quantifying RNA and is commonly used to determine encapsulation efficiency.

Protocol:

-

Prepare a standard curve of the free nucleic acid in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

-

Prepare two sets of LNP samples diluted in TE buffer.

-

To one set of samples, add a surfactant (e.g., 0.5% Triton X-100) to lyse the nanoparticles and release the encapsulated nucleic acid.

-

Incubate both sets of samples to ensure complete lysis in the surfactant-treated group.

-

Add the RiboGreen® reagent to all samples and the standard curve wells.

-

Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

-

Calculate the total nucleic acid concentration from the lysed samples and the free (unencapsulated) nucleic acid concentration from the unlysed samples.

-

Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100.

In Vitro Transfection Assay

This protocol outlines a general procedure for assessing the gene delivery efficiency of LNPs in cultured cells.

Protocol:

-

Seed cells in a multi-well plate and culture until they reach 70-90% confluency.

-

Prepare LNP-nucleic acid complexes at the desired lipid-to-nucleic acid ratio in a serum-free medium.

-

Incubate the complexes for 15-30 minutes at room temperature to allow for their formation.

-

Remove the culture medium from the cells and wash with PBS.

-

Add the LNP-nucleic acid complexes to the cells.

-

Incubate the cells with the complexes for 4-6 hours at 37°C.

-

Replace the transfection medium with fresh, complete culture medium.

-

Incubate for an additional 24-72 hours, depending on the reporter gene and cell type.

-

Assess transgene expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

In Vivo Biodistribution Study

This protocol describes a method for tracking the in vivo distribution of LNPs using a luciferase reporter gene.

Protocol:

-

Formulate LNPs encapsulating mRNA or plasmid DNA encoding luciferase.

-

Administer the LNPs to mice via the desired route (e.g., intravenous injection).

-

At various time points post-injection, administer the substrate D-luciferin to the mice via intraperitoneal injection.

-

Anesthetize the mice and image them using an in vivo imaging system (IVIS) to detect bioluminescence.

-

For ex vivo analysis, euthanize the mice after the final in vivo imaging, dissect the organs of interest (e.g., liver, spleen, lungs), and image them in the presence of D-luciferin to quantify the bioluminescence signal in each organ.

Mechanisms of Cellular Uptake and Endosomal Escape

The therapeutic success of lipid-based gene delivery systems hinges on their ability to navigate the intracellular environment and deliver their cargo to the cytoplasm.

Cellular Uptake Pathways